molecular formula C16H12BrNO2S B4126693 N-(4-bromo-1-naphthyl)benzenesulfonamide

N-(4-bromo-1-naphthyl)benzenesulfonamide

Cat. No.: B4126693
M. Wt: 362.2 g/mol
InChI Key: GQUNCQLVKWZDQG-UHFFFAOYSA-N
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Description

N-(4-Bromo-1-naphthyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and cancer research. It belongs to the benzenesulfonamide class, which has been extensively explored for its biological activity. While the exact profile of this specific naphthyl derivative is under investigation, closely related benzenesulfonamide structures have demonstrated considerable potential as inhibitors of oxidative phosphorylation (OXPHOS), a key energy-producing process in cancer cells . Research indicates that certain benzenesulfonamide-based compounds can potently inhibit Complex I of the mitochondrial electron transport chain, depleting cellular ATP and leading to cytotoxicity, particularly in cancer cells that are dependent on aerobic metabolism, such as some pancreatic cancer subtypes . This mechanism is a promising therapeutic strategy for targeting OXPHOS-dependent cancers . Beyond oncology, benzenesulfonamide scaffolds are also widely studied in other areas, including as precursors for compounds with antimicrobial and cytotoxic properties, highlighting the versatility of this chemical class in drug discovery . This product is intended for research purposes such as lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromonaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-21(19,20)12-6-2-1-3-7-12/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUNCQLVKWZDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

a. Bromine vs. Hydroxyl/Methoxy Groups

  • 4-Bromo-N-(4-hydroxy-3-(4-hydroxybutyl)naphthalen-1-yl)benzenesulfonamide (Compound 35): Structural difference: Incorporates a hydroxybutyl chain on the naphthalene ring, enhancing hydrogen-bonding capacity. Synthesis: 34% yield, 98% purity (HPLC) .
  • 4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (Compound 44) :
    • Structural difference: Contains a methoxy group and hydroxybutyl chain.
    • Synthesis: 49% yield over two steps, 96% purity (HPLC) .
    • Impact: Methoxy groups can modulate electronic effects (electron-donating) and steric bulk, influencing receptor binding.

b. Naphthyl vs. Quinoline/Indoloquinazolinone Cores

  • N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides (): Structural difference: Quinoline core replaces naphthyl, with nitro or hydroxyl groups on the styryl moiety. Biological activity: Moderate HIV integrase inhibition (IC₅₀ ~1–10 μM) due to nitro/hydroxyl substituents enhancing interactions . Comparison: The target compound’s bromine may favor hydrophobic or halogen bonding, differing from quinoline-based π-π stacking.
  • N-(6,12-dioxoindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide (): Structural difference: Indoloquinazolinone core introduces fused heterocyclic rings. Impact: Enhanced rigidity and planar structure may improve DNA intercalation or enzyme inhibition .

Key Observations :

  • Bromine increases molecular weight and hydrophobicity compared to hydroxyl/methoxy analogs.
  • Hydroxybutyl chains in Compounds 35/44 improve aqueous solubility but complicate synthesis (lower yields).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-1-naphthyl)benzenesulfonamide, and what analytical techniques confirm its purity?

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution, where 4-bromo-1-naphthylamine reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Reaction optimization often involves controlling temperature (0–5°C to room temperature) and solvent choice (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions .
  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of sulfonamide (-SO2_2NH-) and bromonaphthyl groups.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C16_{16}H12_{12}BrNO2_2S).
  • Elemental Analysis : Confirms stoichiometric purity (>95%).
  • HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., using ethanol/water mixtures). Data collection is performed with Mo-Kα radiation (λ = 0.71073 Å) on diffractometers like Bruker D8 Venture.
  • Software : SHELX suite (SHELXL for refinement) resolves bond lengths, angles, and torsion angles. Hydrogen bonding (e.g., N–H···O) and π-π stacking interactions are analyzed to understand packing motifs .
  • Key Parameters :

  • R-factor : <0.05 for high-quality refinement.
  • CCDC Deposition : Structures are deposited in the Cambridge Structural Database (CSD) for public access .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in sulfonamide synthesis?

  • Variables :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.
  • Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of sulfonyl chloride.
    • Yield Optimization :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20%.
  • Work-Up Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. Recrystallization from ethanol/water mixtures enhances purity .

Q. What strategies are used to resolve data contradictions in crystallographic refinement?

  • Common Issues :

  • Disordered Atoms : Apply PART instructions in SHELXL to model split positions.
  • Twinned Crystals : Use TWIN/BASF commands in SHELXL for refinement.
  • Missing Electron Density : Omit maps (Fo_o-Fc_c) identify unresolved regions.
    • Validation Tools :
  • PLATON : Checks for voids, hydrogen-bonding geometry, and symmetry errors.
  • Mercury : Visualizes intermolecular interactions and packing .

Q. How does the SRB assay evaluate the compound’s cytotoxicity, and what are critical parameters?

  • Protocol :

Cell Culture : Use adherent cancer lines (e.g., MCF-7, HeLa) in 96-well plates.

Compound Treatment : Test a concentration range (1 nM–100 µM) for 48–72 hours.

Fixation and Staining : Trichloroacetic acid (TCA) fixes cells; sulforhodamine B (SRB) binds cellular proteins.

Absorbance Measurement : Read at 564 nm; IC50_{50} values are calculated via nonlinear regression .

  • Critical Parameters :

  • Cell Density : 5,000–10,000 cells/well to avoid confluency artifacts.
  • Control Normalization : Subtract background absorbance from untreated wells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-1-naphthyl)benzenesulfonamide
Reactant of Route 2
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N-(4-bromo-1-naphthyl)benzenesulfonamide

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